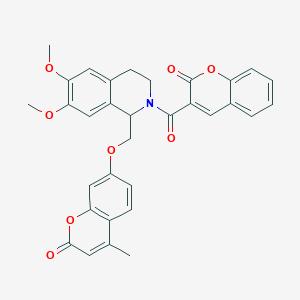

7-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[[6,7-dimethoxy-2-(2-oxochromene-3-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27NO8/c1-18-12-30(34)40-27-15-21(8-9-22(18)27)39-17-25-23-16-29(38-3)28(37-2)14-19(23)10-11-33(25)31(35)24-13-20-6-4-5-7-26(20)41-32(24)36/h4-9,12-16,25H,10-11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDMMSPEXYLQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=O)C5=CC6=CC=CC=C6OC5=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one is a complex organic molecule that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Features:

- Molecular Weight : 396.44 g/mol

- Chemical Class : Chromene derivatives

- Functional Groups : Contains methoxy groups, carbonyls, and a tetrahydroisoquinoline moiety.

Antioxidant Activity

Research indicates that compounds related to chromene structures often exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. Studies have shown that similar compounds can reduce oxidative stress in various biological systems .

Anticancer Properties

Several studies have investigated the anticancer potential of chromene derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest . Specifically, the tetrahydroisoquinoline component may play a crucial role in modulating signaling pathways associated with cancer progression.

Neuroprotective Effects

Neuroprotective properties have been attributed to chromene derivatives due to their ability to inhibit neuroinflammation and oxidative damage in neuronal cells. This activity suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic viability.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups contribute to the electron donation process.

- Inhibition of Enzymatic Activity : Some studies suggest inhibition of specific enzymes involved in cancer metastasis.

- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt that are critical in cell survival and proliferation.

Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the effects of similar chromene derivatives on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations over 48 hours .

Study 2: Neuroprotection

A study conducted on neuroblastoma cells demonstrated that treatment with chromene derivatives significantly reduced oxidative stress markers. This protective effect was associated with decreased levels of reactive oxygen species (ROS) and enhanced cell survival rates under oxidative stress conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that chromene derivatives exhibit significant anticancer properties. The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, chromenes have been shown to inhibit topoisomerase and cytochrome enzymes, which are crucial for cancer and fungal cell growth respectively .

Antihistaminic Properties : Compounds with chromone structures are known for their antihistaminic effects. Studies have demonstrated that similar compounds can protect against histamine-induced convulsions in animal models . This suggests that the compound could be effective in treating allergic reactions and asthma due to its potential to stabilize mast cells and block H1 receptors.

Neuroprotective Effects

Alzheimer's and Parkinson's Diseases : The structural components of this compound suggest it may possess neuroprotective properties. Chromone derivatives have been investigated for their ability to mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The presence of methoxy groups enhances the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Synthesis of Bioactive Compounds

The complexity of the compound allows for the synthesis of various bioactive derivatives. The synthetic pathways involving chromone derivatives are well-established, enabling researchers to modify the structure for enhanced biological activity. For instance, the synthesis of 6-substituted chromones has been linked to improved pharmacological profiles .

Antifungal Activity

Recent studies have highlighted the antifungal properties of chromene derivatives. The compound may be effective against various fungal pathogens by disrupting their metabolic pathways . This opens avenues for developing new antifungal agents based on its structure.

Data Table: Applications Overview

Case Studies

- Antihistaminic Activity Study : A study evaluated several chromone derivatives for their ability to inhibit histamine-induced contractions in isolated guinea pig ileum. Results indicated that certain derivatives showed significant activity at low concentrations, suggesting therapeutic potential for allergic conditions .

- Neuroprotective Effects Investigation : Research focused on the neuroprotective effects of chromone derivatives revealed that they could reduce neuronal cell death induced by oxidative stress. This was particularly noted in models simulating Alzheimer's disease pathology .

- Synthesis and Pharmacological Evaluation : A series of 6-substituted chromones were synthesized and evaluated for their pharmacological profiles. These compounds demonstrated a range of activities including anticancer and antifungal effects, supporting the notion that structural modifications can enhance biological efficacy .

Chemical Reactions Analysis

Coumarin Acylation at Position 2

The 2-oxo-2H-chromene-3-carbonyl group is introduced via Friedel–Crafts acylation or nucleophilic substitution :

-

Acylating Agents : 3-Carboxycoumarins or pre-activated coumarin acid chlorides.

-

Key Example :

Methoxy Linkage Formation

The methoxy bridge between THIQ and the second coumarin is constructed via Mitsunobu etherification or nucleophilic substitution :

-

Mitsunobu Reaction :

-

Nucleophilic Substitution :

Key Reaction Data and Conditions

Mechanistic Insights

-

Acylation Mechanism : The carbonyl group at position 3 of coumarin acts as an electrophilic site, enabling nucleophilic attack by the THIQ nitrogen (Search Result ).

-

Steric Effects : Bulky substituents on THIQ (e.g., 6,7-dimethoxy groups) reduce reaction rates but enhance product stability .

Challenges and Optimizations

Q & A

Basic: What are the standard synthetic protocols for this compound, and how can purity be validated?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation of chromene derivatives with tetrahydroisoquinoline precursors. A critical step is the coupling of the 2-oxo-2H-chromene-3-carbonyl moiety to the tetrahydroisoquinoline scaffold using anhydrous dichloromethane and triethylamine as a base under inert conditions (e.g., N₂ atmosphere) . Post-synthesis, purity is validated via:

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular mass (e.g., observed m/z 420.2046 vs. theoretical 420.2049) .

- Multinuclear NMR (¹H/¹³C): Key peaks include aromatic protons (δ 6.5–8.8 ppm) and carbonyl carbons (δ 157–164 ppm) .

- Recrystallization: Ethyl ether (Et₂O) is commonly used to isolate high-purity solids (64% yield) .

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

Methodological Answer:

Low yields often arise from steric hindrance at the methoxy-tetrahydroisoquinoline junction. Optimization strategies include:

- Solvent Selection: Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalyst Screening: Test Pd-based catalysts (common in reductive cyclizations of nitroarenes) to accelerate coupling .

- Temperature Gradients: Perform reactions under reflux (40–60°C) to improve kinetics without degrading sensitive groups .

Document yield improvements using HPLC tracking and comparative ¹H NMR to assess byproduct formation .

Basic: Which spectroscopic techniques are essential for structural elucidation?

Methodological Answer:

- ¹H/¹³C NMR: Identifies substitution patterns (e.g., methoxy groups at δ ~3.3–3.5 ppm for ¹H; δ 55–60 ppm for ¹³C) and confirms chromen-2-one carbonyls (δ ~160–164 ppm) .

- UV-Vis Spectroscopy: Detects π→π* transitions in the chromene core (λmax ~300–350 nm) to monitor conjugation .

- X-ray Crystallography: Resolves ambiguities in stereochemistry, as demonstrated for related dimethoxy-tetrahydroisoquinoline derivatives (monoclinic, P21/n space group) .

Advanced: How do structural modifications (e.g., methoxy group placement) affect fluorescence properties?

Methodological Answer:

The 6,7-dimethoxy groups on the tetrahydroisoquinoline moiety enhance fluorescence quantum yield by rigidifying the structure and reducing non-radiative decay. To test this:

- Modify Methoxy Positions: Synthesize analogs with methoxy groups at alternate positions (e.g., 5,8-dimethoxy) and compare emission spectra .

- Introduce Electron-Withdrawing Groups: Replace methoxy with nitro groups to assess redshift/stokes shift changes .

- Cell Imaging Assays: Use fixed/live cells to evaluate nucleolar staining efficiency, correlating with fluorescence intensity .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Fluorescence-Based Imaging: Assess nucleolar targeting in HeLa cells using confocal microscopy (excitation/emission: 350/450 nm) .

- Antimicrobial Susceptibility Testing: Conduct MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Cytotoxicity Profiling: Use MTT assays on human cell lines (e.g., HepG2) to establish IC₅₀ values .

Advanced: How can crystallographic data resolve contradictions in proposed molecular configurations?

Methodological Answer:

Discrepancies in NMR-derived structures (e.g., axial vs. equatorial methoxy orientations) can be resolved via:

- Single-Crystal X-ray Diffraction: For example, a monoclinic crystal system (a = 5.4765 Å, β = 92.774°) confirms bond angles and torsion angles .

- Density Functional Theory (DFT): Compare experimental vs. computed NMR chemical shifts to validate configurations .

- Synchrotron Radiation: High-resolution data (e.g., 0.8 Å) clarifies electron density maps for ambiguous substituents .

Basic: What safety precautions are advised during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and goggles due to potential irritancy (similar to dimethoxy-phenyl chromenones) .

- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., triethylamine) .

- First Aid: For skin contact, rinse with diluted HCl (1%) followed by water, referencing SDS protocols for related chromenones .

Advanced: How can computational modeling guide the design of analogs with improved bioactivity?

Methodological Answer:

- Molecular Docking: Simulate interactions with biological targets (e.g., DNA topoisomerases) using software like AutoDock Vina .

- QSAR Studies: Corrogate substituent electronegativity with antimicrobial potency using Hammett constants .

- ADMET Prediction: Use SwissADME to optimize logP (target ~2–3) and reduce hepatotoxicity risks .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation of the chromene core .

- Desiccation: Use vacuum-sealed containers with silica gel to avoid hydrolysis of the carbonyl groups .

Advanced: How can regioselective functionalization be achieved at the chromene-3-carbonyl site?

Methodological Answer:

- Protecting Groups: Temporarily block the 7-methoxy group with TMSCl before acylating the 3-carbonyl position .

- Metal-Mediated Coupling: Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl/heteroaryl groups .

- Kinetic Monitoring: Use in-situ IR to track reaction progress and avoid over-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.